Whitepaper: Structural and Synthetic Profiling of N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide (CAS 1218569-52-8)
Whitepaper: Structural and Synthetic Profiling of N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide (CAS 1218569-52-8)
Executive Summary & Scaffold Significance
In modern drug discovery, the strategic deployment of bioisosteres is critical for optimizing pharmacokinetic and pharmacodynamic profiles. One such highly versatile small-molecule scaffold is N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide , officially registered under CAS Number 1218569-52-8 [1].
This compound merges the structural rigidity of a 1,3-thiazolidine core (a recognized proline bioisostere) with a highly branched, lipophilic aliphatic tail (5-methylhexan-2-yl). Thiazolidine-4-carboxamide derivatives are heavily utilized in the synthesis of advanced peptidomimetics, acting as critical intermediates in the development of antimalarial agents targeting aspartic proteases (like Plasmepsin)[2] and novel anticancer therapeutics[3]. By understanding the causality behind its structural components and synthetic pathways, researchers can effectively leverage CAS 1218569-52-8 in complex library designs.
Physicochemical & Structural Data
To facilitate assay design and computational docking studies, the fundamental quantitative properties of CAS 1218569-52-8 are summarized below. The combination of its molecular weight and balanced hydrogen-bonding vectors makes it an ideal fragment-like building block that strictly adheres to Lipinski’s Rule of Five.
| Property | Value | Structural/Functional Implication |
| Chemical Name | N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide | Defines the core connectivity and substitution. |
| CAS Registry Number | 1218569-52-8 | Unique identifier for procurement and database querying[1]. |
| Molecular Formula | C11H22N2OS | Indicates a high degree of saturation (sp3 character). |
| Molecular Weight | ~230.37 g/mol | Low MW allows for downstream functionalization without exceeding 500 Da. |
| Precursor 1 (Core) | 1,3-Thiazolidine-4-carboxylic acid | Provides the conformationally restricted heterocycle[2]. |
| Precursor 2 (Tail) | 2-Amino-5-methylhexane (CAS: 28292-43-5) | Provides the lipophilic bulk necessary for target pocket occupation[4]. |
| H-Bond Donors | 2 (Amide NH, Thiazolidine NH) | Facilitates direct anchoring to target protein backbone/sidechains. |
| H-Bond Acceptors | 3 (C=O, Thiazolidine N, Thiazolidine S) | Enhances solubility and interaction with protic residues. |
Mechanistic Rationale: The Proline Bioisostere
As an application scientist, I emphasize that the selection of a scaffold is never arbitrary; it is driven by precise structure-activity relationship (SAR) logic. CAS 1218569-52-8 is engineered to exploit three distinct molecular features:
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The Thiazolidine Ring (Conformational Restriction): Substituting the γ -methylene group of a standard pyrrolidine (proline) ring with a sulfur atom alters the ring pucker. Sulfur's larger atomic radius and distinct electronics favor a specific endo/exo conformation. This locks the adjacent carboxamide vector into an optimal trajectory for hydrogen bonding, which is notoriously difficult to achieve with flexible linear chains[2].
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The Carboxamide Linker (Metabolic Stability): The amide bond serves as the primary hydrogen-bonding anchor. Because it is flanked by a sterically demanding branched alkane, it exhibits increased resistance to enzymatic cleavage by endogenous amidases.
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The 5-Methylhexan-2-yl Group (Hydrophobic Shielding): This highly branched aliphatic chain acts as a hydrophobic shield. In protease targets (e.g., Plasmepsin II/IV), this moiety is perfectly sized to occupy deep, lipophilic S1' or S2 pockets, driving binding affinity through the hydrophobic effect and displacing high-energy water molecules[2].
Fig 2. Structure-Activity Relationship (SAR) mapping of the compound.
Standardized Synthetic Methodology
To ensure reproducibility and scientific integrity, the synthesis of CAS 1218569-52-8 must be approached as a self-validating system. The primary challenge in synthesizing thiazolidine-4-carboxamides is preventing the racemization of the C4 stereocenter during carboxylic acid activation.
Step-by-Step Experimental Protocol
Objective: High-yield amide coupling with strict preservation of stereochemical integrity.
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Step 1: Activation (The Causality of Reagent Choice)
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Action: Dissolve 1.0 equivalent of Boc-protected 1,3-thiazolidine-4-carboxylic acid and 1.2 equivalents of Hydroxybenzotriazole (HOBt) in anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C under an inert N₂ atmosphere.
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Rationale: HOBt is critical here. It rapidly reacts with the O-acylisourea intermediate formed by EDCI to generate an active ester. This prevents the formation of an oxazolone intermediate, which is the primary pathway for base-catalyzed racemization at the C4 position.
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Step 2: Amide Coupling
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Action: Add 1.2 equivalents of EDCI·HCl and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to ensure complete active ester formation. Dropwise, add 1.1 equivalents of 2-amino-5-methylhexane (CAS: 28292-43-5)[4]. Allow the reaction to warm to room temperature and stir for 12 hours.
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Step 3: Self-Validating Workup
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Action: Dilute with DCM. Wash the organic layer sequentially with 1M HCl (aqueous), saturated NaHCO₃ (aqueous), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Rationale: The sequential wash is a self-validating purification step. The acidic wash protonates and removes unreacted aliphatic amine and DIPEA into the aqueous layer. The basic wash deprotonates and removes unreacted starting acid and HOBt, leaving only the neutral, Boc-protected intermediate in the organic phase.
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Step 4: Deprotection
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Action: Treat the isolated intermediate with a 20% solution of Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (EtOAc) to yield the final free base (CAS 1218569-52-8).
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Fig 1. Synthetic workflow for CAS 1218569-52-8 via amide coupling.
Analytical Validation
To confirm the successful synthesis of CAS 1218569-52-8, the following analytical suite is required:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Expected [M+H]+ peak at m/z 231.3. The isotopic pattern should reflect the presence of a single sulfur atom (characteristic M+2 peak at ~4.4% relative abundance).
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¹H NMR (CDCl₃, 400 MHz): Key diagnostic peaks include the complex multiplet of the thiazolidine ring protons (C2, C4, C5) between 3.0 and 4.5 ppm, the broad singlet of the amide NH (~6.5-7.5 ppm depending on concentration), and the highly shielded doublet/multiplet signals of the branched methyl groups of the 5-methylhexan-2-yl tail between 0.8 and 1.2 ppm.
Conclusion
CAS 1218569-52-8 is far more than a simple chemical catalog entry; it is a rationally designed building block that bridges the gap between conformational rigidity and lipophilic target engagement. By utilizing the robust EDCI/HOBt coupling protocols detailed above, researchers can efficiently generate this scaffold and integrate it into advanced peptidomimetic libraries for oncology and infectious disease research.
References
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National Institutes of Health (NIH). "Antimalarial activity enhancement in hydroxymethylcarbonyl (HMC) isostere-based dipeptidomimetics targeting malarial aspartic protease plasmepsin". PubMed Central (PMC). Available at: [Link]
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ACS Publications. "Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships". Journal of Medicinal Chemistry. Available at: [Link]
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LookChem. "Cas 28292-43-5, 2-AMINO-5-METHYLHEXANE". LookChem Database. Available at: [Link]
Sources
- 1. 1218569-52-8・N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide・N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. Antimalarial activity enhancement in hydroxymethylcarbonyl (HMC) isostere-based dipeptidomimetics targeting malarial aspartic protease plasmepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lookchem.com [lookchem.com]
